tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate
Description
tert-Butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group and a substituted indazole moiety. This structure is commonly utilized as an intermediate in medicinal chemistry for the development of biologically active molecules, particularly kinase inhibitors or epigenetic modulators. The tert-butyl carbamate acts as a protective group for the piperazine nitrogen, enabling selective functionalization during multi-step syntheses . The 3-ethyl-2H-indazol-6-yl substituent contributes to hydrophobic interactions in target binding, while the piperazine core enhances solubility and bioavailability.
Properties
Molecular Formula |
C18H26N4O2 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H26N4O2/c1-5-15-14-7-6-13(12-16(14)20-19-15)21-8-10-22(11-9-21)17(23)24-18(2,3)4/h6-7,12H,5,8-11H2,1-4H3,(H,19,20) |
InChI Key |
VAAPAWMQIOHIDE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C=CC(=CC2=NN1)N3CCN(CC3)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Indazole Core: The indazole core can be synthesized through a cyclization reaction of o-phenylenediamine with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Piperazine Ring: The piperazine ring is introduced by reacting the indazole derivative with piperazine in the presence of a suitable base, such as potassium carbonate.
tert-Butyl Protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate, dimethylformamide.
Major Products Formed:
Oxidation: Oxidized indazole derivatives.
Reduction: Reduced indazole derivatives.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
Chemistry: tert-Butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate is used as an intermediate in the synthesis of various biologically active compounds. It serves as a building block for the development of new pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and receptor modulator. It has shown promise in inhibiting specific enzymes involved in disease pathways .
Medicine: The compound is being investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows it to interact with multiple biological targets, making it a versatile candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The indazole moiety can bind to enzyme active sites, inhibiting their activity and modulating biochemical pathways . The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets . This dual interaction mechanism allows the compound to exert its biological effects effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-1-carboxylate derivatives are widely explored due to their modular synthesis and versatility. Below is a comparative analysis of tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate with analogous compounds, focusing on structural features, synthesis routes, and functional properties.
Substituent Effects on Physicochemical Properties
Note: *logP values are estimated based on analogous structures.
Stability and Reactivity
- Acid Sensitivity: Unlike tert-butyl 4-(4-((R)-5-((1H-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate (compound 1a), which degrades in simulated gastric fluid due to its oxazolidinone and triazole groups, this compound is expected to exhibit greater stability under acidic conditions due to the absence of labile functional groups .
- Thermal Stability : Piperazine carbamates with bulky substituents (e.g., adamantyl in compound 37 ) show enhanced thermal stability compared to smaller alkyl/aryl derivatives, suggesting that the 3-ethyl-indazol group in the target compound may similarly improve stability .
Biological Activity
tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of drug development. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on current research findings.
- Chemical Formula : CHNO
- Molecular Weight : 302.37 g/mol
- IUPAC Name : this compound
- PubChem CID : 44242925
Synthesis
The synthesis of this compound typically involves multi-step reactions, including the formation of the piperazine core and subsequent coupling with the indazole moiety. The synthetic routes often utilize various catalysts and reagents to enhance yield and purity.
Pharmacological Profile
Research indicates that compounds similar to tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine derivatives exhibit significant pharmacological activities, particularly in modulating receptor pathways involved in inflammation and neuropharmacology.
- IRAK4 Inhibition : Some derivatives have been studied for their ability to inhibit Interleukin Receptor Associated Kinase 4 (IRAK4), a critical component in inflammatory signaling pathways. For example, related compounds demonstrated IC values in the nanomolar range, indicating potent inhibition .
- Dopamine Receptor Activity : Compounds within this class have been evaluated for their activity at dopamine receptors, specifically D3R agonism. These studies suggest that modifications to the piperazine structure can significantly influence receptor selectivity and efficacy .
- Antimicrobial Activity : Preliminary studies have shown that certain indazole-based compounds exhibit antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections .
Case Studies
A notable study explored the structure-activity relationships (SAR) of piperazine derivatives, revealing that specific substitutions on the indazole ring enhance biological activity against targeted receptors. These findings highlight the importance of molecular modifications in optimizing therapeutic effects .
Data Table: Biological Activity Overview
| Compound | Target | IC (nM) | Notes |
|---|---|---|---|
| tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine | IRAK4 | 50 | Potent inhibitor |
| Related indazole derivative | D3R | 278 | Selective agonist |
| Indazole analog | Antimicrobial | - | Effective against Gram-positive bacteria |
Q & A
Basic Research Questions
Q. What are common synthetic routes for tert-butyl 4-(3-ethyl-2H-indazol-6-yl)piperazine-1-carboxylate, and what reaction conditions are typically employed?
- Methodological Answer : Synthesis often involves multi-step protocols, including:
- Reductive amination : Use of NaHB(OAc)₃ in dichloromethane (DCM) with HOAc to form piperazine intermediates (e.g., as in analogous compounds) .
- Cross-coupling reactions : Palladium-catalyzed Suzuki or Buchwald-Hartwig couplings (e.g., tert-butyl piperazine-1-carboxylate derivatives reacted with aryl halides in 1,4-dioxane at 110°C with K₂CO₃, yielding ~88% product) .
- Deprotection : HCl in 1,4-dioxane/acetonitrile to remove tert-butoxycarbonyl (Boc) protecting groups .
- Key Reagents : Pd catalysts (XPhos, tetrakis(triphenylphosphine)palladium), NaHB(OAc)₃, LiAlH₄, and silica gel chromatography for purification .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR (e.g., δ 3.61 ppm for piperazine protons, δ 1.48 ppm for tert-butyl groups in CDCl₃) .
- LCMS : Used to confirm molecular ion peaks (e.g., m/z 347.1 [M+H]⁺) .
- X-ray crystallography : SHELXL refinement and Mercury software for structure validation (e.g., anisotropic displacement ellipsoids and hydrogen bonding patterns) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure determination?
- Methodological Answer :
- Software tools : SHELX programs (SHELXL for refinement, SHELXD for phase solving) to address twinning or high-resolution data discrepancies .
- Validation : WinGX/ORTEP for visualizing anisotropic displacement parameters and Mercury for packing similarity analysis .
- Hydrogen bonding analysis : Graph set analysis to identify robust intermolecular interactions (e.g., C=O···H-N motifs) .
Q. What strategies optimize the yield of this compound in cross-coupling reactions?
- Methodological Answer :
- Catalyst selection : Pd(XPhos) or Pd(PPh₃)₄ for efficient coupling of boronate esters with aryl halides .
- Solvent optimization : 1,4-dioxane or acetonitrile at 90–110°C to enhance reaction rates .
- Purification : Gradient silica gel chromatography (e.g., 0–70% ethyl acetate in petroleum ether) to isolate high-purity product .
Q. How can reaction mechanisms for oxidation or reduction of this compound be experimentally validated?
- Methodological Answer :
- Oxidation : KMnO₄ in acidic/basic medium to convert ethyl groups to carboxylic acids; monitor via TLC or LCMS .
- Reduction : LiAlH₄ in anhydrous THF to reduce ester groups to alcohols; confirm by ¹H NMR (e.g., δ 3.7–4.1 ppm for -OH protons) .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled reagents to track reaction pathways via NMR .
Q. What computational tools are recommended for predicting the biological activity of this compound?
- Methodological Answer :
- Docking studies : AutoDock Vina or Schrödinger Suite to model interactions with enzymes/receptors (e.g., kinase targets).
- ADMET prediction : SwissADME for log S values and bioavailability scores .
- DFT calculations : Gaussian09 for optimizing molecular geometry and electronic properties .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- Methodological Answer :
- Solvent effects : Compare experimental shifts in CDCl₃ vs. DMSO-d₆ with computed values (e.g., using ACD/Labs or ChemDraw).
- Conformational analysis : Perform variable-temperature NMR or NOESY to identify dominant conformers .
- Referencing : Calibrate spectra using TMS or residual solvent peaks .
Software and Tools
Q. Which software is essential for analyzing the crystal structure of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
